molecular formula C24H21N5O2S B6005120 8-({[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

8-({[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE

Cat. No.: B6005120
M. Wt: 443.5 g/mol
InChI Key: LJYVIIODZASOFE-UHFFFAOYSA-N
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Description

8-({[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that includes oxazole and purine moieties

Preparation Methods

The synthesis of 8-({[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the introduction of the purine moiety. Key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methylphenyl Group: This step involves the use of reagents such as methylphenyl halides in the presence of a base.

    Formation of the Purine Moiety: This is typically done through the condensation of suitable amines with formamide derivatives.

    Final Assembly: The final step involves the coupling of the oxazole and purine intermediates, often using a thiol reagent to introduce the sulfanyl group.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

8-({[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the oxazole or purine rings using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, using reagents like halogens or nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with biological targets in novel ways.

    Biological Studies: The compound can be used in studies to understand its interaction with enzymes or receptors, potentially leading to new therapeutic agents.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 8-({[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with specific molecular targets. The oxazole and purine moieties may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group can form covalent bonds with target proteins, potentially leading to irreversible inhibition.

Comparison with Similar Compounds

Similar compounds include:

These compounds share structural similarities but differ in the specific arrangement of functional groups, leading to different chemical and biological properties. The uniqueness of 8-({[5-METHYL-2-(3-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}SULFANYL)-9-(4-METHYLPHENYL)-6,9-DIHYDRO-1H-PURIN-6-ONE lies in its combination of oxazole and purine moieties, which may confer unique biological activities.

Properties

IUPAC Name

8-[[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-9-(4-methylphenyl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-14-7-9-18(10-8-14)29-21-20(22(30)26-13-25-21)28-24(29)32-12-19-16(3)31-23(27-19)17-6-4-5-15(2)11-17/h4-11,13H,12H2,1-3H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYVIIODZASOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=C(OC(=N4)C5=CC=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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